GNF4877

Catalog No.
S529128
CAS No.
M.F
C25H27FN6O4
M. Wt
494.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GNF4877

Product Name

GNF4877

IUPAC Name

(3R)-1-[3-[[3-amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid

Molecular Formula

C25H27FN6O4

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C25H27FN6O4/c1-14(2)36-16-5-6-18(26)17(10-16)19-12-29-23(27)22(30-19)24(33)31-20-11-28-8-7-21(20)32-9-3-4-15(13-32)25(34)35/h5-8,10-12,14-15H,3-4,9,13H2,1-2H3,(H2,27,29)(H,31,33)(H,34,35)/t15-/m1/s1

InChI Key

UZIATSFXNVOVFE-OAHLLOKOSA-N

SMILES

CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCCC(C4)C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

GNF-4877; GNF 4877; GNF4877

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCCC(C4)C(=O)O)N

Isomeric SMILES

CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCC[C@H](C4)C(=O)O)N

Description

The exact mass of the compound (R)-1-(3-(3-Amino-6-(2-fluoro-5-isopropoxyphenyl)pyrazine-2-carboxamido)pyridin-4-yl)piperidine-3-carboxylic acid is 494.2078 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Inhibition of protein-protein interactions (PPIs)

    The molecule contains several functional groups that could be involved in hydrogen bonding and other interactions with proteins. This suggests it may have potential as an inhibitor of specific protein-protein interactions, which are important for many cellular processes . Research in this area would involve investigating the molecule's ability to bind to target proteins and disrupt their interactions with other proteins.

  • Modulation of enzymatic activity

    The molecule's structure also contains features that could allow it to bind to the active sites of enzymes and modulate their activity. This could be relevant for developing new drugs to treat diseases caused by dysregulation of enzymatic pathways . Research in this area would involve testing the molecule's ability to inhibit or activate specific enzymes and evaluating its effects on cellular function.

  • Investigation of biological properties

    The presence of the piperidine and pyrazinamide moieties suggests the molecule might have interesting biological properties. Research in this area could involve in vitro and in vivo studies to assess the molecule's effects on cell viability, proliferation, and signaling pathways.

GNF4877 is a small molecule compound classified as an aminopyrazine derivative. It is primarily recognized for its dual inhibitory action against the enzymes dual-specificity tyrosine phosphorylation-regulated kinase A and glycogen synthase kinase 3 beta. This compound has garnered attention in the field of diabetes research due to its ability to promote the proliferation of pancreatic beta cells, which are crucial for insulin production.

Involving GNF4877 relate to its inhibition of specific kinases. Upon binding to dual-specificity tyrosine phosphorylation-regulated kinase A and glycogen synthase kinase 3 beta, GNF4877 disrupts their normal activity, leading to downstream effects such as increased beta cell proliferation and altered signaling pathways. The compound operates by forming hydrogen bonds with key residues in the active sites of these kinases, effectively blocking their substrate interactions and catalytic functions .

GNF4877 has been shown to induce significant biological effects, particularly in the context of pancreatic beta cells. Studies indicate that it promotes beta cell proliferation by inhibiting the nuclear export of nuclear factor of activated T-cells cytoplasmic proteins, which are involved in cellular growth and differentiation processes . The compound has demonstrated an IC50 (half-maximal inhibitory concentration) of approximately 16 nM against glycogen synthase kinase 3 beta, highlighting its potency in biochemical assays . Furthermore, GNF4877 has been linked to enhanced insulin expression and improved glucose homeostasis in experimental models .

The synthesis of GNF4877 involves several steps typical for aminopyrazine derivatives. While specific synthetic routes can vary, a general approach includes:

  • Formation of the Aminopyrazine Core: Starting from commercially available pyrazine derivatives, amination reactions introduce functional groups necessary for biological activity.
  • Substitution Reactions: Further modifications through electrophilic aromatic substitution or nucleophilic additions enhance the compound's selectivity and efficacy against target kinases.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

GNF4877 is primarily investigated for its potential applications in diabetes treatment due to its capacity to stimulate pancreatic beta cell proliferation. This property makes it a candidate for therapeutic strategies aimed at enhancing insulin secretion and improving glycemic control in diabetic patients. Additionally, its role as a dual inhibitor of key kinases positions it as a valuable tool in research focused on neurodegenerative diseases and cancer, where these pathways are often dysregulated .

Interaction studies involving GNF4877 have revealed critical insights into its mechanism of action. The compound has been shown to form stable complexes with dual-specificity tyrosine phosphorylation-regulated kinase A and glycogen synthase kinase 3 beta, with significant binding interactions occurring at key residues within their active sites . Molecular dynamics simulations indicate that GNF4877 maintains lasting interactions with these kinases during simulations, suggesting a robust binding affinity that underlies its inhibitory effects .

Several compounds share structural or functional similarities with GNF4877, particularly within the aminopyrazine class or as inhibitors of the same kinases. Here are some notable examples:

Compound NameStructure TypeIC50 (nM)Unique Features
GNF6324Aminopyrazine>1000Less potent than GNF4877; does not induce beta cell proliferation
AZD1080Small Molecule31Selective for dual-specificity tyrosine phosphorylation-regulated kinase A; used in neurological studies
SB-415286Small Molecule78Known for high inhibition rates against glycogen synthase kinase 3 beta; used in cancer research

Uniqueness of GNF4877: GNF4877 stands out due to its dual inhibition profile and specific ability to promote pancreatic beta cell proliferation, making it particularly relevant for diabetes treatment compared to other similar compounds that may not exhibit this property.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

494.20778153 g/mol

Monoisotopic Mass

494.20778153 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15

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